molecular formula C12H14O3 B2538824 4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde CAS No. 1797940-59-0

4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde

Cat. No.: B2538824
CAS No.: 1797940-59-0
M. Wt: 206.241
InChI Key: RJJOLRKMKVHFDD-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde is an organic compound with the molecular formula C12H14O3. It is a benzaldehyde derivative characterized by the presence of ethoxy and prop-2-en-1-yloxy groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with ethyl iodide in the presence of a base, followed by the reaction with allyl bromide under basic conditions. The reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and bases like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde can be compared with other benzaldehyde derivatives, such as:

Each of these compounds has unique structural features that influence their reactivity and applications, making this compound distinct in its own right.

Properties

IUPAC Name

4-ethoxy-3-prop-2-enoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-7-15-12-8-10(9-13)5-6-11(12)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJOLRKMKVHFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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